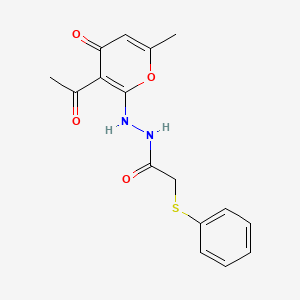
N'-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as acetylacetone and an aldehyde.
Introduction of the Phenylsulfanyl Group: This step involves the reaction of the pyran intermediate with a phenylsulfanyl reagent under suitable conditions.
Formation of the Hydrazide: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Agriculture: It could be used as a precursor for the synthesis of agrochemicals.
Materials Science: The unique structure may make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
N’-(3-acetyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide: Lacks the methyl group at the 6-position of the pyran ring.
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(methylsulfanyl)acetohydrazide: Has a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
The presence of both the phenylsulfanyl group and the specific substitution pattern on the pyran ring makes N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide unique
Properties
Molecular Formula |
C16H16N2O4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N'-(3-acetyl-6-methyl-4-oxopyran-2-yl)-2-phenylsulfanylacetohydrazide |
InChI |
InChI=1S/C16H16N2O4S/c1-10-8-13(20)15(11(2)19)16(22-10)18-17-14(21)9-23-12-6-4-3-5-7-12/h3-8,18H,9H2,1-2H3,(H,17,21) |
InChI Key |
PUXGQJARLVEPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NNC(=O)CSC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















